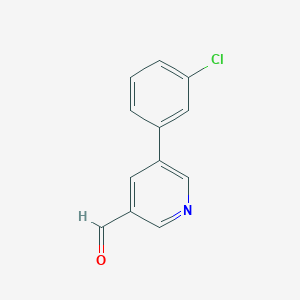

5-(3-Chlorophenyl)nicotinaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3-Chlorophenyl)nicotinaldehyde is a compound that has gained increasing attention in scientific research. It is a derivative of the indole nucleus, which is found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, making it useful for developing new derivatives .

Synthesis Analysis

The synthesis of 5-(3-Chlorophenyl)nicotinaldehyde and similar compounds often involves multicomponent sonochemical reactions . These reactions are carried out in accordance with the principles of “green chemistry”, such as environmental safety, atom economy, and efficiency .Molecular Structure Analysis

The molecular structure of 5-(3-Chlorophenyl)nicotinaldehyde can be determined using various methods, including one- and two-dimensional NMR spectroscopy and IR spectroscopy . These methods provide detailed information about the compound’s structure and properties .Chemical Reactions Analysis

The chemical reactions involving 5-(3-Chlorophenyl)nicotinaldehyde can be classified into one of five basic types: combination, decomposition, single-replacement, double-replacement, and combustion . Analyzing the reactants and products of a given reaction allows it to be placed into one of these categories .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(3-Chlorophenyl)nicotinaldehyde can be determined using various methods. Physical properties include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Aplicaciones Científicas De Investigación

Application in Cancer Research

- Scientific Field : Oncology .

- Summary of the Application : Nicotinaldehyde has been identified as a novel precursor of NAD biosynthesis in leukemia cells . Cancer cells rely on a sufficient amount of nicotinamide adenine nucleotide (NAD) to sustain their altered metabolism and proliferation .

- Methods of Application : The study involved supplementing leukemia cells with nicotinaldehyde and treating them with NAMPT inhibitor APO866 . The NAD biosynthesis from nicotinaldehyde depends on NAPRT and occurs via the Preiss–Handler pathway .

- Results or Outcomes : Nicotinaldehyde supplementation replenishes the intracellular NAD level in leukemia cells treated with NAMPT inhibitor APO866 and prevents APO866-induced oxidative stress, mitochondrial dysfunction, and ATP depletion .

Application in Drug Development

- Scientific Field : Pharmacology .

- Summary of the Application : Indole derivatives, which can be synthesized from compounds like nicotinaldehyde, have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives .

- Methods of Application : The synthesis of indole derivatives involves various chemical reactions, including electrophilic substitution .

- Results or Outcomes : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety And Hazards

Safety data sheets provide information about the safety and hazards associated with 5-(3-Chlorophenyl)nicotinaldehyde . These sheets include information about the compound’s physical and chemical properties, potential health hazards, first-aid measures, fire-fighting measures, and precautions for handling and storage .

Direcciones Futuras

The future directions for research on 5-(3-Chlorophenyl)nicotinaldehyde and similar compounds are likely to involve further exploration of their diverse biological activities and potential therapeutic applications . This could include the development of new derivatives and the investigation of their mechanisms of action .

Propiedades

IUPAC Name |

5-(3-chlorophenyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-12-3-1-2-10(5-12)11-4-9(8-15)6-14-7-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKYJMVMRRMIQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646982 |

Source

|

| Record name | 5-(3-Chlorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Chlorophenyl)nicotinaldehyde | |

CAS RN |

887973-60-6 |

Source

|

| Record name | 5-(3-Chlorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.